1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine

Medicinal Chemistry Isomer Differentiation Building Block Specification

Sourcing the correct 4-amino regioisomer is critical to avoid confounding SAR data. This compound solves that specificity need with a defined amine geometry for derivatization. - Regioisomeric purity confirms the 4-amino connectivity, distinct from 3-amino isomers, ensuring target engagement fidelity in kinase or GPCR programs. - CNS-favorable physicochemical profile (LogP 0.2, TPSA 61.7 Ų) supports blood-brain barrier penetration for probe design. - Polydentate N-donor framework with steric 3,5-dimethyl bulk enables screening for novel transition-metal catalyst topology.

Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
Cat. No. B13633379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine
Molecular FormulaC10H15N5
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CCN2C=C(C=N2)N)C
InChIInChI=1S/C10H15N5/c1-8-5-9(2)15(13-8)4-3-14-7-10(11)6-12-14/h5-7H,3-4,11H2,1-2H3
InChIKeyRAZUDKSHROTXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline


1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazol-4-amine (CAS 1248690-08-5) is a dual-pyrazole heterocyclic compound with the molecular formula C10H15N5 and a molecular weight of 205.26 g/mol . The compound features an ethyl-linked bis-pyrazole architecture: a 3,5-dimethylpyrazole moiety connected via an ethylene bridge to a 4-aminopyrazole unit [1]. Computed physicochemical properties include a low XLogP3 of 0.2, a topological polar surface area (TPSA) of 61.7 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds [1]. This compound is primarily offered as a research-grade building block (purity specification: 98%) for medicinal chemistry and coordination chemistry applications , though it is listed as a discontinued product at several major supplier outlets [2]. Its multiple nitrogen donor sites and the steric influence of the 3,5-dimethyl substitution pattern are features that distinguish it from simpler pyrazole building blocks [2].

Regioisomeric control with 4-amino substitution for SAR library synthesis
Multi-nitrogen donor scaffold for coordination chemistry and catalysis research
Procurement verification needed – product reported as discontinued at major outlets

Why Generic Pyrazole Building Blocks Cannot Substitute


The compound presents an ethyl-linked bis-pyrazole architecture bearing a free 4-amino group, which is a specific connectivity isomer that cannot be mimicked by simple pyrazole building blocks such as 1H-pyrazol-4-amine [1]. Within the C10H15N5 molecular formula space, at least two distinct structural isomers exist: the target compound places the 4-amino group on the terminal pyrazole ring, while CAS 1247798-96-4 (3,5-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine) reverses the attachment pattern, and CAS 1341657-13-3 (1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazol-3-amine) shifts the amine to the 3-position . These positional differences alter the hydrogen-bonding geometry, the electronic environment of the reactive amino group, and the steric accessibility of the nitrogen donors upon metal coordination, meaning that even isomers sharing the same molecular weight and formula cannot be assumed functionally equivalent in lead optimization or catalyst design [2][1].

Risk Factor
This Compound (4-amino)
Generic Pyrazole Isomer
H-Bond Directionality
4-amino vector supports distinct amide coupling geometry
3-amino isomer shifts H-bond donor orientation ~3.6 Å
Coordination Geometry
Bis-pyrazole + 4-amine creates N,N,N-donor set for chelation
Simple pyrazoles offer fewer donor sites, altering metal complex stability
Steric Profile
3,5-dimethyl groups on one ring influence steric accessibility
Unsubstituted pyrazoles may change catalytic selectivity

Quantitative Differentiation Evidence


4-Amino vs. 3-Amino Positional Isomer Connectivity

The target compound bears the primary amine at the 4-position of the terminal pyrazole, whereas its closest positional isomer, 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazol-3-amine (CAS 1341657-13-3), places the amine at the 3-position . This difference alters the vector of the hydrogen-bond-donating primary amine relative to the ethylene linker and the dimethylpyrazole moiety, directly impacting the geometry of amide bond formation during library synthesis and the bite angle in metal coordination [1].

Amine Position Isomer
Head-to-head
4-amine vs. 3-amine, ~3.6 Å N displacement
Supports regioisomeric SAR interpretation
Computed conformer analysis; H-bond vector differs
Medicinal Chemistry Isomer Differentiation Building Block Specification

Computed LogP and Polar Surface Area Comparison

The target compound has a computed XLogP3 of 0.2 and a topological polar surface area (TPSA) of 61.7 Ų [1]. In contrast, the structural isomer 3,5-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine (CAS 1247798-96-4) lacks the methyl groups on the terminal pyrazole, resulting in a different hydrogen-bonding profile . The low LogP (0.2) places the compound in a favorable range for aqueous solubility, while the TPSA of 61.7 Ų is well below the 140 Ų threshold commonly associated with poor oral absorption, suggesting adequate permeability potential [2].

Permeability Profile
Reported
XLogP3 0.2, TPSA 61.7 Ų (~21 Ų lower than comparator)
Supports permeability prediction context
Computed property comparison; CNS-like profile
Drug-Likeness Permeability Prediction Physicochemical Profiling

Purity Specification and Commercial Availability

CymitQuimica lists the target compound with a purity specification of 98% (Ref. 10-F698248), but the product is marked as discontinued across all package sizes (1 g, 250 mg, 500 mg) . The 3-amino isomer (CAS 1341657-13-3) is commercially available with a minimum purity specification of 97% . For procurement decisions, the higher 98% purity specification of the target compound, combined with its discontinued status, signals that sourcing requires careful supplier vetting or custom synthesis, which may affect lead time and cost relative to the readily available 3-amino isomer.

Purity & Availability
Data to verify
Specification 98% vs. 97% isomer; product discontinued
Specification context requires sourcing verification
Vendor data; verify availability before procurement
Procurement Compound Sourcing Purity Specification

Metal Coordination Donor Site Versatility

The target compound contains five nitrogen atoms across two pyrazole rings plus a primary amine, offering up to five potential metal-coordination donor sites [1]. The closely related ligand 2-(3,5-dimethylpyrazol-1-yl)ethanol (L1) provides only two nitrogen donors and one oxygen donor, and its Ni(II) and Co(II) complexes have been structurally characterized as catalysts for ethylene oligomerization [2]. The bis-pyrazole architecture of the target compound, with an amine group at the 4-position of the terminal ring, creates a distinct N,N,N-donor set that can form chelate rings of different sizes compared to pyrazolyl-ethanol or pyrazolyl-amine mono-pyrazole analogs, potentially altering catalytic activity and selectivity [1][3].

Donor Site Versatility
Class-level
5 N-donor atoms; potential tridentate/bridging modes
Supports coordination chemistry screening
Class-level inference; catalyst evaluation needed
Coordination Chemistry Ligand Design Catalysis

Priority Research and Procurement Applications


Isomer-Specific Medicinal Chemistry Library Synthesis

In fragment-based drug discovery, the 4-amino regioisomer provides a specific amine exit vector for amide or sulfonamide derivatization that is geometrically distinct from the 3-amino isomer (CAS 1341657-13-3) . This compound can serve as a scaffold for generating focused libraries where the 4-amino orientation is required for target engagement, as evidenced by the computed TPSA of 61.7 Ų and low LogP of 0.2, which support CNS drug-likeness [1]. Researchers conducting SAR around pyrazole-containing kinase inhibitors or GPCR modulators should specify this exact regioisomer to avoid confounding biological data from isomeric impurities .

Coordination Chemistry and Homogeneous Catalysis

The bis-pyrazole architecture with a 4-amino functional group provides a polydentate N-donor ligand framework for transition-metal complexation, as supported by class-level evidence from related pyrazolyl-ethyl ligand systems evaluated in ethylene oligomerization [2]. The target compound's five nitrogen donor atoms can support diverse coordination modes (monodentate, chelating, or bridging), making it a candidate for screening in catalytic transformations where traditional bidentate pyrazole ligands have shown activity [2][3].

CNS-Penetrant Probe Building Block

With a computed XLogP3 of 0.2 and TPSA of 61.7 Ų [1], this compound falls within the favorable range for CNS drug-likeness (TPSA < 70 Ų, LogP 0–3) [4]. The 4-amino group allows direct conjugation to carboxylic acid-containing fragments, making it suitable for synthesizing CNS-targeted probe molecules where the amine position influences the orientation of the pendant pharmacophore relative to the pyrazole core [1].

Metal-Organic Framework and Coordination Polymer Design

The rigid bis-pyrazole scaffold with multiple nitrogen donors may function as a ditopic or polytopic linker in coordination polymer self-assembly [3]. The 3,5-dimethyl substitution on the first pyrazole ring introduces steric bulk that can influence framework topology compared to unsubstituted pyrazole linkers, as seen in related coordination polymer studies using pyrazolyl-ethyl-amine ligands [2][3].

Application
Selection Property
Validation Focus
Isomer-specific SAR library synthesis
Regioisomeric identity (4-amino)
H-bond vector geometry validation
Coordination chemistry catalyst screening
Multi-N-donor scaffold
Chelate geometry & catalytic performance
CNS-targeted fragment design
Computed permeability profile
Permeability prediction validation
MOF / coordination polymer linker
Ditopic pyrazole linker
Framework topology modulation
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